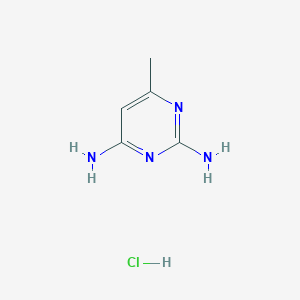

6-Methylpyrimidine-2,4-diamine hydrochloride

Description

Properties

IUPAC Name |

6-methylpyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-3-2-4(6)9-5(7)8-3;/h2H,1H3,(H4,6,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZDKGSROPXFRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrimidine-2,4-diamine hydrochloride typically involves the reaction of 6-methylpyrimidine-2,4-diamine with hydrochloric acid. One common method includes the following steps :

Starting Materials: 6-Methylpyrimidine-2,4-diamine and hydrochloric acid.

Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.

Procedure: 6-Methylpyrimidine-2,4-diamine is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The mixture is then allowed to react for a specified period, typically several hours.

Isolation: The product is isolated by filtration, washed with cold water, and dried under reduced pressure to obtain this compound as a white crystalline solid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for large-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Antiviral Activity

Recent research has highlighted the potential of pyrimidine derivatives, including 6-methylpyrimidine-2,4-diamine hydrochloride, in the development of antiviral drugs. The compound has been investigated for its efficacy against viruses such as those causing herpes simplex and cytomegalovirus (CMV) infections. The synthesis methods for related compounds have shown promise in producing effective antiviral agents with lower toxicity profiles compared to existing treatments .

Treatment of Chagas Disease

A notable study focused on the use of 2,4-diamino-6-methylpyrimidines for treating Chagas disease, caused by Trypanosoma cruzi. High-throughput screening identified several analogs that demonstrated cytocidal activity against the parasite. These compounds were optimized for selectivity and metabolic stability, indicating their potential as new treatments for this neglected tropical disease .

Anticancer Properties

The compound and its derivatives have also been evaluated for anticancer properties. Research has shown that certain pyrimidine-based compounds exhibit selective cytotoxicity against various cancer cell lines while maintaining a favorable safety profile against normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Cosmetic and Dermatological Applications

This compound has been incorporated into cosmetic formulations due to its beneficial effects on skin health. Its properties may contribute to skin hydration and repair mechanisms, making it a valuable ingredient in dermatological products aimed at improving skin texture and appearance .

Case Study 1: Antiviral Drug Development

A recent study explored the synthesis of 6-methylpyrimidine derivatives aimed at enhancing antiviral activity against herpes viruses. The derivatives were tested in vitro for efficacy against viral replication and showed promising results compared to standard antiviral therapies .

Case Study 2: Chagas Disease Treatment

In a high-throughput screening campaign, several 2,4-diamino-6-methylpyrimidines were identified as potential leads for treating Chagas disease. These compounds were optimized through structure-activity relationship (SAR) studies to improve their pharmacokinetic properties and reduce cytotoxicity .

Mechanism of Action

The mechanism of action of 6-Methylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

(i) 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine (CAS: 1075-39-4)

- Structural Difference: Replaces the methyl group at position 6 with a chlorine atom and introduces dimethylamino groups at position 3.

- Functional Impact: The chloro substituent enhances electrophilicity, favoring nucleophilic substitution reactions, while the dimethylamino groups reduce hydrogen-bonding capacity compared to primary amines in the parent compound. This alters solubility and target binding .

(ii) 5-(3-Iodo-4,5-dimethoxybenzyl)-6-methylpyrimidine-2,4-diamine

- Structural Difference : Incorporates a 3-iodo-4,5-dimethoxybenzyl group at position 4.

(iii) 163N (Combined 2-Phenylbenzofuran and 6-Methylpyrimidine-2,4-diamine)

Key Findings:

- Methyl vs. Chloro Substituents : Methyl groups enhance lipophilicity and membrane permeability, whereas chloro derivatives exhibit higher stability and reactivity in electrophilic environments .

- Amino Group Modifications: Dimethylation (e.g., 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine) reduces hydrogen-bonding interactions, limiting enzymatic inhibition but improving metabolic stability .

- Hybrid Structures : Compounds like 163N leverage the pyrimidine core for lysosomal inhibition while appended moieties (e.g., benzofuran) enable additional target engagement, yielding multitarget efficacy .

Biological Activity

6-Methylpyrimidine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 174.62 g/mol

The presence of amino groups on the pyrimidine ring enhances its reactivity and biological activity. These functional groups allow for interactions with various biological targets, making it a versatile compound in pharmacological research.

The primary mechanism of action for this compound involves its role as an inhibitor of the epidermal growth factor receptor (EGFR) . EGFR is crucial for regulating cell proliferation and survival; thus, inhibiting this receptor can be beneficial in cancer treatment.

Additionally, this compound has shown potential in interacting with other kinases involved in cell cycle regulation and apoptosis, indicating a broader spectrum of biological activity beyond just EGFR inhibition.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Inhibition of EGFR : The compound has demonstrated significant inhibitory effects on EGFR signaling pathways, which are often dysregulated in various cancers.

- Synergistic Effects : Research indicates that when combined with other therapeutic agents, it may enhance the overall efficacy against certain cancer types.

Anti-inflammatory Properties

Beyond its anticancer properties, this compound has shown promise as an anti-inflammatory agent . Its ability to modulate inflammatory pathways could make it useful in treating diseases characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting bacterial growth.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique aspects of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Pyrimidine core with methyl substitutions | EGFR inhibitor | Specificity towards EGFR signaling |

| N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine | Chloro and methyl substitutions | Anticancer | Broader kinase interactions |

| Pyrimethamine Hydrochloride | Different phenyl substitution | Antimicrobial | Primarily used for parasitic infections |

| N2-(4-chlorophenethyl)-6-methylpyrimidine-2,4-diamine | Complex spirocyclic structure | Potential anticancer | Inhibits heat shock protein 90 (Hsp90) |

Case Studies and Research Findings

- EGFR Inhibition Study : A study demonstrated that this compound effectively inhibited cell proliferation in cancer cell lines by blocking EGFR signaling pathways. This inhibition led to reduced tumor growth in xenograft models.

- Anti-inflammatory Research : Another study explored its anti-inflammatory effects in animal models of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling when treated with the compound.

- Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 160°C (reflux) | 54–60 | |

| Solvent | Ethanol/HCl or aqueous HCl | – | |

| Purification | Crystallization (methanol/acetone) | – |

Advanced: How do substituents on the pyrimidine ring influence biological activity, and what structure-activity relationships (SAR) are observed?

Methodological Answer:

The biological activity of pyrimidine derivatives is highly sensitive to substituent positioning and electronic effects. Key SAR insights include:

- Methyl Group at C6 : Enhances metabolic stability by reducing oxidative degradation (e.g., 6-methyl analogs show prolonged half-life in vitro compared to non-methylated counterparts) .

- Amino Groups at C2/C4 : Critical for hydrogen bonding with target enzymes (e.g., kinase inhibition via interactions with ATP-binding pockets) .

- Hydrochloride Salt : Improves solubility for in vivo studies without altering target affinity .

Q. Experimental Validation :

- Enzyme Assays : Compare IC values of 6-methyl vs. 6-H analogs against Aurora kinases or α7 nicotinic receptors .

- Molecular Docking : Use software like AutoDock to simulate binding modes of substituted pyrimidines .

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer:

Contradictions often arise from variability in experimental design. To address this:

Standardize Assay Conditions :

- Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature .

- Validate compound stability in assay buffers via LC-MS .

Control for Off-Target Effects :

- Employ knockout models or selective inhibitors to confirm target specificity .

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Case Study : Discrepancies in IC values for kinase inhibition may stem from differences in ATP concentrations (1 mM vs. 100 µM) during assays .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

Chromatography :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity .

- LC-MS : Confirm molecular weight (e.g., [M+H] at m/z 201.1) .

Spectroscopy :

- NMR : -NMR (DMSO-d) for methyl (δ 2.3 ppm) and aromatic protons (δ 7.8–8.2 ppm) .

- FT-IR : Identify N-H stretches (3200–3400 cm) and C=N vibrations (1600 cm) .

Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

Key strategies include:

Reagent Stoichiometry : Use 1.2 equivalents of ammonium hydroxide to drive the substitution reaction to completion .

Temperature Control : Gradual heating (ramp to 160°C over 2 hours) prevents decomposition .

Byproduct Management :

- Remove chloride intermediates via aqueous washes .

- Employ activated charcoal during crystallization to adsorb colored impurities .

Process Analytics :

Q. Table 2: Impurity Profile

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Unreacted Chloride | Incomplete substitution | Excess NHOH, prolonged heating |

| Oxidation Byproducts | Methyl group degradation | Nitrogen atmosphere during synthesis |

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

Computational tools predict ADME (Absorption, Distribution, Metabolism, Excretion) properties:

QSAR Models : Correlate substituent hydrophobicity (logP) with bioavailability .

MD Simulations : Assess blood-brain barrier penetration (e.g., 6-methyl analogs show higher BBB permeability due to increased lipophilicity) .

Metabolism Prediction : Use software like Schrödinger’s Metabolizer to identify vulnerable sites (e.g., demethylation at C6) .

Example : Introducing electron-withdrawing groups at C5 reduces CYP450-mediated metabolism, extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.